4-Aminobiphenyl
4-Aminobiphenyl
4-Aminobiphenyl is classified under the aromatic amine group of compounds.
4-Aminobiphenyl, also known as 4-biphenylamine or p-xenylamine, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. 4-Aminobiphenyl exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-aminobiphenyl is primarily located in the membrane (predicted from logP). 4-Aminobiphenyl is also a parent compound for other transformation products, including but not limited to, biphenyl, N-hydroxy-4-aminobiphenyl, and 4'-aminobiphenyl-4-ol. 4-Aminobiphenyl is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
4-aminobiphenyl appears as colorless to yellowish-brown crystals or light brown solid. (NTP, 1992)
Limited exposure to 4-aminobiphenyl occurs since it is no longer produced commercially. Acute (short- term) inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans. 4-Aminobiphenyl is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure. EPA has not classified 4-aminobiphenyl for potential carcinogenicity; however, the International Agency for Research on Cancer (IARC) has classified 4-aminobiphenyl as a Group 1 carcinogen, the agent is carcinogenic to humans.
4-Aminobiphenyl, also known as 4-biphenylamine or p-xenylamine, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. 4-Aminobiphenyl exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-aminobiphenyl is primarily located in the membrane (predicted from logP). 4-Aminobiphenyl is also a parent compound for other transformation products, including but not limited to, biphenyl, N-hydroxy-4-aminobiphenyl, and 4'-aminobiphenyl-4-ol. 4-Aminobiphenyl is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
4-aminobiphenyl appears as colorless to yellowish-brown crystals or light brown solid. (NTP, 1992)
Limited exposure to 4-aminobiphenyl occurs since it is no longer produced commercially. Acute (short- term) inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans. 4-Aminobiphenyl is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure. EPA has not classified 4-aminobiphenyl for potential carcinogenicity; however, the International Agency for Research on Cancer (IARC) has classified 4-aminobiphenyl as a Group 1 carcinogen, the agent is carcinogenic to humans.
Brand Name:
Vulcanchem
CAS No.:
92-67-1
VCID:
VC20806301
InChI:
InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2
SMILES:
C1=CC=C(C=C1)C2=CC=C(C=C2)N
Molecular Formula:
C12H11N
C6H5-C6H4NH2
C12H11N
C6H5-C6H4NH2
C12H11N
Molecular Weight:
169.22 g/mol
4-Aminobiphenyl
CAS No.: 92-67-1
Cat. No.: VC20806301
Molecular Formula: C12H11N
C6H5-C6H4NH2
C12H11N
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Aminobiphenyl is classified under the aromatic amine group of compounds. 4-Aminobiphenyl, also known as 4-biphenylamine or p-xenylamine, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. 4-Aminobiphenyl exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-aminobiphenyl is primarily located in the membrane (predicted from logP). 4-Aminobiphenyl is also a parent compound for other transformation products, including but not limited to, biphenyl, N-hydroxy-4-aminobiphenyl, and 4'-aminobiphenyl-4-ol. 4-Aminobiphenyl is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound. 4-aminobiphenyl appears as colorless to yellowish-brown crystals or light brown solid. (NTP, 1992) Limited exposure to 4-aminobiphenyl occurs since it is no longer produced commercially. Acute (short- term) inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans. 4-Aminobiphenyl is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure. EPA has not classified 4-aminobiphenyl for potential carcinogenicity; however, the International Agency for Research on Cancer (IARC) has classified 4-aminobiphenyl as a Group 1 carcinogen, the agent is carcinogenic to humans. |
|---|---|
| CAS No. | 92-67-1 |
| Molecular Formula | C12H11N C6H5-C6H4NH2 C12H11N |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | 4-phenylaniline |
| Standard InChI | InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2 |
| Standard InChI Key | DMVOXQPQNTYEKQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N |
| Boiling Point | 576 °F at 760 mm Hg (NTP, 1992) 302.0 °C 302 °C 576°F |
| Colorform | Colorless crystals Leaflets from alcohol or water Colorless to yellowish-brown crystals or light brown solid |
| Flash Point | greater than 235 °F (NTP, 1992) 113 °C (235 °F) - closed cup 153 °C (closed cup) 113 °C c.c. >235°F |
| Melting Point | 127 °F (NTP, 1992) 53.5 °C 51.0 °C 53.5°C 53 °C 127°F |
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